molecular formula C55H68ClN9O5 B12389749 4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

Cat. No.: B12389749
M. Wt: 970.6 g/mol
InChI Key: BJAVCRNLIDSYTK-UHFFFAOYSA-N
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Description

The compound “4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amino, piperazine, quinazoline, and naphthyridine moieties, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

    Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine and piperidine rings: These can be incorporated through nucleophilic substitution or reductive amination reactions.

    Attachment of the naphthyridine moiety: This step may involve condensation reactions or cross-coupling reactions using palladium or other catalysts.

    Final assembly: The final compound is obtained by coupling the intermediates under specific reaction conditions, such as elevated temperatures, specific solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions for bulk production.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino and piperazine groups can be oxidized under specific conditions.

    Reduction: The quinazoline and naphthyridine moieties can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate, given its multiple functional groups that can interact with various biological targets.

Medicine

The compound may exhibit pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-2-methyl-2,7-naphthyridin-1-one
  • 4-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

Molecular Formula

C55H68ClN9O5

Molecular Weight

970.6 g/mol

IUPAC Name

4-[4-[[4-[6-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one

InChI

InChI=1S/C55H68ClN9O5/c1-62-37-47(43-17-23-58-35-46(43)53(62)67)45-34-49(68-2)38(32-50(45)69-3)36-63-25-18-42(19-26-63)70-31-9-4-6-10-51(66)65-29-27-64(28-30-65)41-15-16-44-48(33-41)60-54(61-52(44)59-24-22-57)55(20-7-5-8-21-55)39-11-13-40(56)14-12-39/h11-17,23,32-35,37,42H,4-10,18-22,24-31,36,57H2,1-3H3,(H,59,60,61)

InChI Key

BJAVCRNLIDSYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN4CCC(CC4)OCCCCCC(=O)N5CCN(CC5)C6=CC7=C(C=C6)C(=NC(=N7)C8(CCCCC8)C9=CC=C(C=C9)Cl)NCCN)OC

Origin of Product

United States

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